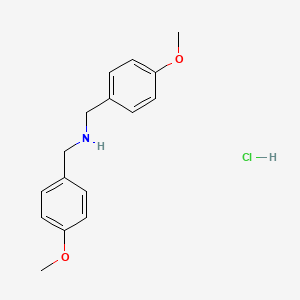

Bis(4-methoxybenzyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIDDCTZNYMKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854391-95-0 | |

| Record name | bis[(4-methoxyphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(4-methoxybenzyl)amine hydrochloride chemical properties

An In-depth Technical Guide to Bis(4-methoxybenzyl)amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a secondary amine salt of significant interest in the fields of organic and medicinal chemistry. Its structure, featuring two para-methoxybenzyl (PMB) groups, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1] The presence of the PMB moiety, a well-established protecting group, imparts unique reactivity and utility to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and insights into its applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is the salt form of N,N-bis(4-methoxybenzyl)amine, an aromatic amine.[2][3] The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic free amine into a crystalline, often more manageable, solid.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below, distinguishing between the hydrochloride salt and its corresponding free base.

| Property | This compound | Bis(4-methoxybenzyl)amine (Free Base) | Reference(s) |

| CAS Number | 854391-95-0 | 17061-62-0 | [4][5][6] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | C₁₆H₁₉NO₂ | [5][6][7] |

| Molecular Weight | 293.79 g/mol | 257.33 g/mol | [2][5][6] |

| Appearance | White solid | White crystal (sticky) or liquid | [4] |

| Purity | Typically ≥97% | Typically ≥97% | [5] |

| SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | COc1ccc(cc1)CNCc1ccc(cc1)OC | [5] |

Synthesis Pathway: Reductive Amination

The most common and efficient method for preparing bis(4-methoxybenzyl)amine is through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This process first involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves acidification to produce the stable hydrochloride salt.

Caption: General workflow for the synthesis of Bis(4-methoxybenzyl)amine HCl.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for reductive amination.[4]

Materials:

-

p-Methoxybenzaldehyde

-

4-Methoxybenzylamine

-

Ethanol, anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

4N HCl in dioxane

Procedure:

-

Imine Formation: In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol. Heat the mixture to reflux and maintain for 4 hours. The initial reaction forms the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.0 eq) portion-wise to manage the exothermic reaction. Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours to ensure complete reduction of the imine.

-

Aqueous Workup: Cool the mixture again to 0°C and carefully add water to quench any unreacted NaBH₄. Add dichloromethane to the flask to begin the extraction process.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer two more times with dichloromethane to maximize product recovery.[4] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine as a residue.

-

Hydrochloride Salt Formation: Dissolve the residue in diethyl ether and cool the solution to 0°C. Slowly add a solution of 4N HCl in dioxane dropwise with stirring. A white solid will precipitate.[4]

-

Isolation: Continue stirring at 0°C for approximately 2 hours. Collect the white solid by filtration, wash it with a cold mixture of ether/ethyl acetate, and dry it under vacuum to afford the final product, this compound, in high yield (typically >90%).[4]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.

Nuclear Magnetic Resonance (NMR)

¹H NMR is particularly informative for confirming the structure. The spectrum for the hydrochloride salt shows distinct signals for the ammonium, aromatic, benzylic, and methoxy protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| ~9.40 ppm | Singlet | 2H | NH₂ ⁺ (Ammonium protons) | [4] |

| ~7.45 ppm | Doublet | 4H | Aromatic protons (ortho to CH₂) | [4] |

| ~6.98 ppm | Doublet | 4H | Aromatic protons (ortho to OCH₃) | [4] |

| ~4.03 ppm | Singlet | 4H | CH₂ (Benzylic protons) | [4] |

| ~3.77 ppm | Singlet | 6H | OCH₃ (Methoxy protons) | [4] |

| (Data corresponds to a spectrum run in DMSO-d₆ at 300 MHz)[4] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for the hydrochloride salt include:

-

N-H Stretch: A broad band in the range of 2400-2800 cm⁻¹, characteristic of an ammonium salt.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (for CH₂ and CH₃ groups).

-

C=C Stretch (Aromatic): Peaks in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions.

-

C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the parent compound (the free base). Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis would show the mass of the protonated free base [M+H]⁺ at an m/z of approximately 258.15.[8]

Applications in Research and Drug Development

Bis(4-methoxybenzyl)amine serves primarily as a versatile intermediate in pharmaceutical synthesis. Its utility stems from the properties of the 4-methoxybenzyl (PMB) groups.

-

Pharmaceutical Intermediate: The compound is a key building block for more complex molecules. It has been utilized as a reagent in the synthesis of farnesyltransferase inhibitors and in the preparation of (heteroarylamino)triazolamines, which have shown potential as antiviral agents for treating HCV infection.[3]

-

Protecting Group Chemistry: The PMB group is a widely used protecting group for amines. While bis(4-methoxybenzyl)amine itself is a product, its structure is emblematic of secondary amines protected with PMB groups. These groups are stable under a variety of conditions but can be readily cleaved under oxidative or strongly acidic conditions (e.g., with DDQ or TFA), providing an orthogonal deprotection strategy in multi-step syntheses.[9]

Caption: Role of Bis(4-methoxybenzyl)amine in pharmaceutical synthesis pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant and can cause skin and eye damage.

Hazard Identification

| Hazard Class | GHS Statement | Reference(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [2][10] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | [2][10] |

Recommended Handling and PPE

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[10][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[10][11][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and sealed when not in use.[10][13]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][13]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

-

Bis(4-methoxybenzyl)amine Synthesis: Methods and Quality Assurance for Buyers. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

The Role of Bis(4-methoxybenzyl)amine in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0. (n.d.). iChemical. Retrieved January 4, 2026, from [Link]

- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Supplementary Information for Catalytic Hydroboration of Imines and Alkynes by n-Butyllithium and Lithium Anilides. (n.d.).

-

Bis(4-methoxybenzyl)amine (C16H19NO2). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [This is a standard authoritative text for protecting group chemistry.]

Sources

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 4. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. PubChemLite - Bis(4-methoxybenzyl)amine (C16H19NO2) [pubchemlite.lcsb.uni.lu]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Elucidating the Molecular Structure of Bis(4-methoxybenzyl)amine Hydrochloride: A Multi-Technique, Self-Validating Approach

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. Bis(4-methoxybenzyl)amine hydrochloride is a key building block in organic synthesis, and its unambiguous characterization is paramount. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this compound. We move beyond a simple checklist of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation. For absolute proof, the gold standard of Single Crystal X-ray Crystallography is also detailed.

Introduction: The Imperative for Rigorous Characterization

This compound, with the molecular formula C₁₆H₂₀ClNO₂, serves as a valuable secondary amine intermediate in the synthesis of more complex molecules.[1] Its structure comprises two para-substituted methoxybenzyl moieties linked by a protonated secondary amine, with chloride as the counter-ion. Accurate structural verification is not merely an academic exercise; it is a critical quality attribute that impacts reaction kinetics, impurity profiling, and the ultimate safety and performance of the final drug product.

This document outlines a logical, multi-faceted analytical strategy to confirm the identity and structure of this compound, ensuring that the material conforms to its expected molecular architecture.

Foundational Knowledge: Synthesis and Expected Structure

A common and efficient route to synthesize the parent amine involves the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine, typically using a reducing agent like sodium borohydride.[2] The resulting secondary amine is then treated with a solution of hydrogen chloride (e.g., HCl in dioxane) to precipitate the hydrochloride salt.[2] Understanding this synthesis pathway is crucial as it informs potential side products or impurities, such as unreacted starting materials or the intermediate imine.

Expected Molecular Structure:

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule by probing the magnetic properties of atomic nuclei. [3][4]For this compound, ¹H and ¹³C NMR are essential.

-

Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not typically interfere with key signals. Chloroform-d (CDCl₃) can also be used. [5]3. Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher field spectrometer. Subsequently, acquire a proton-decoupled ¹³C spectrum. Standard acquisition parameters should be employed.

The beauty of this molecule is its symmetry, which simplifies the NMR spectra. We expect to see five distinct signals in the ¹H NMR spectrum and seven in the ¹³C NMR spectrum.

¹H NMR Expected Data (in DMSO-d₆): [2]| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | :--- | | N⁺H ₂ | ~9.40 | Broad Singlet (s) | 2H | The acidic protons on the ammonium nitrogen are deshielded and often exchange, leading to a broad signal. | | Ar-H (ortho to CH₂) | ~7.45 | Doublet (d) | 4H | These aromatic protons are coupled to the protons meta to the CH₂ group. | | Ar-H (ortho to OCH₃) | ~6.98 | Doublet (d) | 4H | These aromatic protons are coupled to the protons meta to the OCH₃ group and are shielded by the electron-donating methoxy group. | | Ar-CH ₂-N | ~4.03 | Singlet (s) | 4H | Protons of the two equivalent methylene groups. The signal is a singlet due to the adjacent quaternary ammonium nitrogen (no H-H coupling). | | O-CH ₃ | ~3.77 | Singlet (s) | 6H | Protons of the two equivalent methoxy groups. |

¹³C NMR Expected Data:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C -N (Quaternary Ar) | ~132-135 | The aromatic carbon directly attached to the methylene group. |

| C H (ortho to CH₂) | ~130-132 | Aromatic CH carbons. |

| C -O (Quaternary Ar) | ~158-160 | The aromatic carbon attached to the electron-donating oxygen, significantly downfield. |

| C H (ortho to OCH₃) | ~114-116 | Aromatic CH carbons shielded by the adjacent oxygen. |

| Ar-C H₂-N | ~48-52 | The methylene bridge carbon. |

| O-C H₃ | ~55-57 | The methoxy group carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. [6][7]

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals. [7]2. Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio. [7]

The FTIR spectrum will confirm the presence of the key functional moieties. Of particular importance is the N⁺-H stretch, which is distinctly different from the N-H stretch of a free secondary amine.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

|---|---|---|

| ~3000-2700 (broad) | N⁺-H Stretch | Secondary Ammonium Salt (R₂N⁺H₂) |

| ~3010-3050 | C-H Aromatic Stretch | Aromatic Rings |

| ~2850-2960 | C-H Aliphatic Stretch | CH₂ and CH₃ groups |

| ~1610, ~1510 | C=C Aromatic Stretch | Benzene Rings |

| ~1250 | C-O Aryl Ether Stretch (asymmetric) | Methoxy Group |

| ~1030 | C-O Aryl Ether Stretch (symmetric) | Methoxy Group |

| ~830 | C-H Out-of-Plane Bend | 1,4- (para) Disubstituted Aromatic Ring |

The broad absorption centered around 2800 cm⁻¹ is a classic indicator of an amine salt and provides strong evidence for the hydrochloride form of the molecule. [8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns. [6][9]For a pre-ionized salt like this, Electrospray Ionization (ESI) is the ideal technique.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the cationic portion of the salt.

The mass spectrum provides two critical pieces of information: the mass of the intact cation and clues to its structure from how it breaks apart.

Expected Ions and Fragments:

| m/z Value (Expected) | Ion Identity | Significance |

|---|---|---|

| 258.15 | [C₁₆H₁₉NO₂ + H]⁺ or [M-Cl]⁺ | This is the protonated molecule (the cation of the salt). Its accurate mass confirms the molecular formula C₁₆H₁₉NO₂. |

| 121.07 | [C₈H₉O]⁺ | This is the base peak, resulting from alpha-cleavage of a C-N bond to form the highly stable 4-methoxybenzyl (or tropylium) cation. This fragmentation is characteristic of benzylamines. [10]|

The observation of the cation at m/z ~258 and the characteristic fragment at m/z 121 constitutes a highly confident identification. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is satisfied by the 257 Da mass of the free base. [8]

The Gold Standard: Single Crystal X-ray Crystallography

While the combination of NMR, FTIR, and MS provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. [9]It determines the three-dimensional arrangement of atoms in a crystal, confirming connectivity, stereochemistry, and ionic interactions.

Methodology Overview

-

Crystal Growth: High-quality single crystals must be grown, often through slow evaporation or vapor diffusion from a suitable solvent system (e.g., ethanol/ether).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to solve the crystal structure, yielding a 3D model of the molecule that shows the precise positions of all atoms, including the chloride counter-ion and its interactions with the ammonium protons.

While more resource-intensive, a successful crystallographic study provides irrefutable evidence of the molecular structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is achieved not by a single measurement, but by the synthesis of complementary data from a suite of orthogonal analytical techniques.

-

MS confirms the molecular formula of the cation.

-

¹H and ¹³C NMR confirm the molecular formula, map the carbon-hydrogen framework, and establish atomic connectivity through chemical shifts, coupling patterns, and integration.

-

FTIR validates the presence of all key functional groups, crucially identifying the secondary ammonium salt that is characteristic of the hydrochloride form.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared spectra of benzylamine grafted to the silica gel surface. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

IR spectra of pure benzylamine and a mixture with tetrabutylphosphonium bromide. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Benzenamine. (2024). ResearchGate. Retrieved from [Link]

-

Bis(4-methoxybenzyl)amine Synthesis: Methods and Quality Assurance for Buyers. (n.d.). LinkedIn. Retrieved from [Link]

-

bis-(4-methoxybenzyl)amine. (n.d.). iChemical. Retrieved from [Link]

-

Bis(4-methoxybenzyl)amine. (n.d.). PubChem. Retrieved from [Link]

-

Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. (n.d.). J-Stage. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Spectrum of 4-Methoxybenzaldehyde. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Chapter 11 - Amines. (n.d.). Future4200. Retrieved from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations. (2014). PMC - NIH. Retrieved from [Link]

-

Synthesis of 4-methoxybenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. (2020). ResearchGate. Retrieved from [Link]

-

Crystal structure of N,N'-bis(4-methoxy-benzylidene)hydrazine, C16H16N2O2. (2014). De Gruyter. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0 - iChemical [ichemical.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. future4200.com [future4200.com]

Synthesis of Bis(4-methoxybenzyl)amine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(4-methoxybenzyl)amine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document delves into the prevalent synthetic methodology, reductive amination, offering a detailed mechanistic exploration and a step-by-step experimental protocol. Furthermore, it presents a comparative analysis of alternative synthetic strategies, a thorough characterization of the target compound, a practical troubleshooting guide, and a robust safety assessment. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this synthetic transformation.

Introduction: The Significance of Bis(4-methoxybenzyl)amine

Bis(4-methoxybenzyl)amine, and its hydrochloride salt, are valuable secondary amine building blocks in organic synthesis. The presence of the two 4-methoxybenzyl groups imparts specific steric and electronic properties, making it a useful precursor in the synthesis of more complex molecules, including pharmacologically active compounds. The methoxy group can influence the reactivity of the aromatic rings and provides a handle for further functionalization. The secondary amine core is a common motif in a vast array of bioactive molecules and serves as a crucial scaffold for the construction of diverse chemical libraries. This guide will focus on the most common and efficient laboratory-scale synthesis of its hydrochloride salt, providing both theoretical understanding and practical guidance.

The Primary Synthetic Route: Reductive Amination

The most widely employed method for the synthesis of Bis(4-methoxybenzyl)amine is the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This two-step, one-pot reaction is favored for its operational simplicity and generally high yields. The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of Bis(4-methoxybenzyl)amine.

Mechanistic Insights

The reductive amination process involves two key stages: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). This forms a hemiaminal intermediate, which then dehydrates to yield an imine (specifically, a Schiff base). This dehydration step is typically acid-catalyzed and is a reversible process. To drive the equilibrium towards the imine, removal of water is beneficial, often achieved by azeotropic distillation.

-

Reduction of the Imine: The newly formed imine is then reduced in situ to the secondary amine. A mild reducing agent, such as sodium borohydride (NaBH₄), is commonly used. The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the resulting anion affords the final product. The use of a milder reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.[2]

The overall mechanism can be visualized as follows:

Figure 2: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxybenzaldehyde | 136.15 | 2.04 g | 15.0 mmol |

| 4-Methoxybenzylamine | 137.18 | 2.06 g | 15.0 mmol |

| Methanol | 32.04 | 50 mL | - |

| Sodium Borohydride | 37.83 | 0.57 g | 15.0 mmol |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated aq. NaCl | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 2M HCl in Diethyl Ether | - | ~10 mL | - |

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (2.04 g, 15.0 mmol) and 4-methoxybenzylamine (2.06 g, 15.0 mmol).

-

Add methanol (50 mL) to the flask and stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, ensure adequate ventilation in a fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

-

Work-up and Isolation of the Free Base:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane (50 mL) and water (50 mL). Stir vigorously for 5 minutes.

-

Separate the organic layer using a separatory funnel. Wash the organic layer with saturated aqueous NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Bis(4-methoxybenzyl)amine as a pale yellow oil or a waxy solid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude Bis(4-methoxybenzyl)amine in diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Figure 3: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While reductive amination is the most common method, other strategies for the synthesis of secondary amines are available and offer different advantages and disadvantages.

-

N-Alkylation of Primary Amines: This classical approach involves the reaction of a primary amine with an alkyl halide.[4] In the context of this synthesis, 4-methoxybenzylamine could be reacted with 4-methoxybenzyl chloride. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and lower the yield of the desired secondary amine.

-

Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides, but can be adapted for secondary amines. It involves the use of phthalimide as an ammonia surrogate to avoid over-alkylation. While effective, it is a multi-step process and the deprotection step can sometimes be harsh.[5][6]

-

Hydroaminomethylation: This is an atom-economical process that combines hydroformylation of an alkene with a subsequent reductive amination.[7][8][9] For this specific target, it would require starting from 4-methoxystyrene, which is less common than 4-methoxybenzaldehyde.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Characterization Data:

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values vary, typically in the range of 230-240 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.40 (br s, 2H, N⁺H₂), 7.45 (d, J=8.7 Hz, 4H, Ar-H), 6.98 (d, J=8.7 Hz, 4H, Ar-H), 4.03 (s, 4H, CH₂), 3.77 (s, 6H, OCH₃)[3] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 159.5 (Ar-C-O), 131.0 (Ar-C-H), 129.0 (Ar-C), 114.5 (Ar-C-H), 55.5 (OCH₃), 48.0 (CH₂) (Predicted) |

| FT-IR (KBr, cm⁻¹) | ~2800-2400 (broad, N⁺-H stretch), ~1610, 1510 (Ar C=C stretch), ~1250 (Ar-O stretch), ~1030 (C-N stretch) |

| Mass Spec. (ESI+) | m/z 258.15 [M+H]⁺ (for the free base) |

Interpretation of Spectral Data:

-

¹H NMR: The broad singlet around 9.40 ppm is characteristic of the acidic ammonium protons. The two doublets in the aromatic region confirm the para-substituted benzene rings. The singlet at 4.03 ppm corresponds to the four benzylic protons, and the singlet at 3.77 ppm is from the six methoxy protons. The integration of these signals should be in a 2:4:4:4:6 ratio.

-

¹³C NMR: The predicted spectrum shows the expected number of aromatic and aliphatic carbons. The peak around 159.5 ppm is characteristic of the aromatic carbon attached to the oxygen.

-

FT-IR: The most prominent feature for the hydrochloride salt is the broad absorption band in the 2800-2400 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration. The aromatic C=C stretching bands and the strong Ar-O stretching band are also expected.

-

Mass Spectrometry: In positive ion mode ESI-MS, the molecular ion peak for the free base ([M+H]⁺) would be observed at m/z 258.15.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete imine formation. | - Ensure anhydrous conditions for imine formation. - Use a Dean-Stark trap to remove water azeotropically if using a non-polar solvent. - Monitor imine formation by TLC or ¹H NMR. |

| Inactive reducing agent. | - Use fresh, high-quality sodium borohydride. | |

| Incorrect pH. | - Reductive amination is often optimal under slightly acidic conditions (pH 5-6) to facilitate imine formation without protonating the amine starting material. Consider adding a catalytic amount of acetic acid during the imine formation step. | |

| Presence of starting aldehyde in the final product | Insufficient reducing agent. | - Use a slight excess of sodium borohydride. |

| Incomplete imine formation. | - Increase the reflux time for imine formation. | |

| Formation of 4-methoxybenzyl alcohol | Sodium borohydride is too reactive and reduces the aldehyde. | - Add the sodium borohydride slowly at a low temperature (0 °C). - Consider using a milder reducing agent like sodium triacetoxyborohydride. |

| Difficulties in precipitating the hydrochloride salt | Product is too soluble in diethyl ether. | - Use a more non-polar solvent like hexane to induce precipitation. - Concentrate the ethereal solution before adding HCl. |

| Insufficient HCl added. | - Ensure an excess of HCl is added to fully protonate the amine. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Methoxybenzaldehyde and 4-Methoxybenzylamine: These can be irritants. Avoid inhalation and skin contact.

-

Sodium Borohydride (NaBH₄): This is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.

-

Methanol: A flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Dichloromethane and Diethyl Ether: These are volatile and flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

-

Hydrochloric Acid (HCl): A corrosive acid. Handle with extreme care, and always add acid to the solvent, not the other way around. The ethereal HCl solution is also corrosive and should be handled with caution.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Spills: Neutralize acid spills with sodium bicarbonate. Absorb solvent spills with an inert absorbent material.

Conclusion

The synthesis of this compound via reductive amination is a robust and reliable method for laboratory-scale preparation. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). Arabian Journal of Chemistry, 11(6), 843-849.

-

Gabriel Synthesis. (2023, October 30). In Wikipedia. [Link]

-

Hydroaminomethylation. (2023, November 15). In Wikipedia. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. (2024, June 5). Retrieved January 4, 2026, from [Link]

- Leitner, W., & Klankermayer, J. (2011). Tandem Catalysis for the Hydroaminomethylation of Alkenes.

-

The Gabriel Synthesis - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 4, 2026, from [Link]

-

Reductive amination. (2023, December 29). In Wikipedia. [Link]

-

Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes | Chemical Reviews - ACS Publications. (2018, March 1). Retrieved January 4, 2026, from [Link]

-

Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007, January 17). Retrieved January 4, 2026, from [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved January 4, 2026, from [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved January 4, 2026, from [Link]

-

Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005, May 4). Journal of Chemical Technology & Biotechnology, 80(7), 834-836.

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amines via Hydroaminomethylation: An Updated Overview | Università degli Studi di Messina [unifind.unime.it]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Multicatalytic Approach to the Hydroaminomethylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Bis(4-methoxybenzyl)amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is a critical determinant of success in the discovery and development of novel therapeutics. Bis(4-methoxybenzyl)amine hydrochloride is a key organic compound that serves as a versatile and indispensable building block. Its unique structure, featuring two methoxy-functionalized benzyl groups attached to a central amine, makes it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. It will cover its fundamental physicochemical properties, a detailed, validated synthesis protocol, its significant applications in medicinal chemistry, and essential safety protocols, thereby offering a comprehensive resource for its effective integration into research and development workflows.

Physicochemical Properties and Characterization

A thorough understanding of a compound's properties is foundational to its application. The hydrochloride salt form of Bis(4-methoxybenzyl)amine offers enhanced stability and solubility in certain solvents compared to its free base, making it highly suitable for various synthetic applications.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on the free base (C₁₆H₁₉NO₂, MW: ~257.33 g/mol ) and hydrochloric acid (HCl, MW: ~36.46 g/mol ).[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine hydrochloride | PubChem |

| CAS Number | 854391-95-0 | ChemicalBook[3] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | Derived |

| Molecular Weight | 293.79 g/mol | Calculated |

| Appearance | White solid / crystalline solid | ChemicalBook, Apollo Scientific[3][4] |

Spectroscopic and Analytical Data

Rigorous analytical characterization is non-negotiable for ensuring the purity and identity of any intermediate used in pharmaceutical synthesis. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantifying purity, which should typically exceed 99% for most applications.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of this compound is highly characteristic.

-

¹H NMR (300 MHz, DMSO-d₆): δ 9.40 (s, 2H, N-H₂⁺), 7.45 (d, J=8.7 Hz, 4H, Ar-H), 6.98 (d, J=8.7 Hz, 4H, Ar-H), 4.03 (s, 4H, CH₂), 3.77 (s, 6H, OCH₃).[3]

Causality Behind the Spectrum: The singlet at 9.40 ppm corresponds to the two acidic protons on the protonated amine, confirming the hydrochloride salt formation. The two doublets at 7.45 and 6.98 ppm are characteristic of a para-substituted benzene ring. The singlet at 4.03 ppm represents the four methylene protons, while the sharp singlet at 3.77 ppm corresponds to the six protons of the two equivalent methoxy groups.

Computational Data

Computational descriptors help predict the compound's behavior in biological systems, aiding in the early stages of drug design.

| Descriptor | Value | Relevance in Drug Development |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | Predicts drug transport properties, such as membrane permeability.[5] |

| LogP | 2.99 | Indicates lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[5] |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets.[5] |

| Hydrogen Bond Donors | 1 | Influences solubility and binding affinity.[5] |

| Rotatable Bonds | 6 | Relates to conformational flexibility and binding entropy.[5] |

Synthesis and Mechanism

The production of high-purity this compound relies on a robust and well-controlled synthetic process. The most common and efficient method is a two-step sequence involving imine formation followed by reductive amination and subsequent salt formation.[6]

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods described previously.

Step 1: Imine Formation

-

Combine p-Methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in a round-bottom flask containing ethanol (or toluene) as a solvent.[3][6]

-

Fit the flask with a reflux condenser (and a Dean-Stark trap if using toluene) to facilitate the removal of water, which is a byproduct of the reaction.

-

Heat the mixture to reflux and maintain for 3-4 hours.[3] The removal of water drives the reaction equilibrium towards the formation of the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.

Step 2: Reductive Amination

-

Cool the reaction mixture from Step 1 to 0 °C in an ice bath. This is critical to control the exothermic reaction with the reducing agent.

-

Slowly add sodium borohydride (NaBH₄) (1.0 eq) in small portions.[3] Sodium borohydride is the preferred reducing agent due to its high selectivity for the imine double bond over the aromatic rings and methoxy groups.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours to ensure complete reduction.[3]

Step 3: Workup and Extraction

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Add dichloromethane to extract the free base product. Perform multiple extractions (e.g., 3x) to maximize yield.[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude Bis(4-methoxybenzyl)amine free base.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in a suitable solvent like diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4N HCl in dioxane (or ethereal HCl) dropwise while stirring.[3] The hydrochloride salt will immediately precipitate as a white solid.

-

Continue stirring at 0 °C for 2 hours to ensure complete precipitation.

-

Collect the white solid by filtration, wash with cold ether to remove any unreacted starting materials or impurities, and dry under vacuum to afford the final, high-purity this compound.[3]

Synthesis Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profiling of Bis(4-methoxybenzyl)amine Hydrochloride

Foreword: The Imperative of Solubility Data in Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is paved with critical data. Among the most fundamental of these is solubility. An insufficient understanding of a compound's solubility can lead to inaccurate preclinical assay results, flawed formulation strategies, and ultimately, costly failures in later stages of development. This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of Bis(4-methoxybenzyl)amine hydrochloride (CAS: 854391-95-0), a key intermediate in pharmaceutical synthesis.

This document moves beyond a simple recitation of methods. It is designed as a self-validating system of protocols, grounded in authoritative guidelines and explained with the field-proven insights of an application scientist. We will not only detail how to perform these crucial experiments but also explain the underlying physicochemical principles—the why—that inform every step. Our objective is to empower you to generate robust, reliable, and decision-enabling solubility data.

Physicochemical Profile and Strategic Considerations

A thorough understanding of the molecule's intrinsic properties is the bedrock of any solubility investigation. This knowledge allows us to anticipate its behavior and design experiments that are both efficient and revealing.

This compound is the salt of a secondary amine. The presence of the ionizable amine function is the most critical determinant of its aqueous solubility, making it highly pH-dependent.

| Property | Value / Information | Source / Rationale |

| Chemical Structure | (See Figure 1) | - |

| Molecular Formula | C₁₆H₂₀ClNO₂ | Derived from the free base (C₁₆H₁₉NO₂) + HCl |

| Molecular Weight | 293.79 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white powder or solid | [1][2] |

| pKa (Conjugate Acid) | ~9.55 (Predicted for free base) | [1][3] |

| LogP (Free Base) | 2.99 (Calculated) | [4] |

Figure 1: Chemical Structure of this compound Caption: The structure highlights the secondary amine center, which is protonated in the hydrochloride salt.

Expert Insights: The Significance of pKa

The predicted pKa of ~9.55 is the cornerstone of our experimental design for aqueous solubility.[5] This value represents the pH at which 50% of the molecules in solution are in the ionized (protonated amine) form and 50% are in the neutral (free base) form.

-

Below the pKa: The equilibrium shifts towards the protonated, cationic form (BH⁺). This ionic species is significantly more polar and is expected to have much higher aqueous solubility due to favorable ion-dipole interactions with water.

-

Above the pKa: The molecule exists predominantly as the neutral free base (B). With a calculated LogP of ~2.99, this form is considerably more lipophilic and will exhibit significantly lower aqueous solubility.[4]

This relationship dictates that a comprehensive solubility profile must be determined across a physiologically relevant pH range.

Thermodynamic Aqueous Solubility: The Shake-Flask Method (ICH/WHO Guideline)

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method.[6] This protocol is designed to comply with the International Council for Harmonisation (ICH) M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[7]

Logical Framework: Experimental Design

Our goal is to measure the concentration of a saturated solution, where the dissolved compound is in equilibrium with its undissolved solid form.

Diagram 1: Workflow for the Shake-Flask Thermodynamic Solubility Assay. Caption: A systematic process ensuring equilibrium is reached and accurately measured.

Detailed Step-by-Step Protocol

Materials:

-

This compound (purity >98%)

-

Calibrated pH meter

-

Thermostatic orbital shaker or vial rotator

-

Analytical balance

-

Centrifuge or syringe filters (0.22 µm, low-binding)

-

Validated HPLC system with UV detector

-

Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8, and a buffer near the pKa, e.g., pH 9.0)[8]

-

Volumetric glassware

Procedure:

-

Preparation of Solutions: Prepare buffer solutions as per USP/Ph. Eur. standards. For this compound, the critical range is the physiological pH of 1.2 to 6.8.[7]

-

Addition of Compound: To a series of glass vials (in triplicate for each pH), add an excess amount of this compound.

-

Causality: Using an excess of solid material is essential to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[6]

-

-

Addition of Media: Add a precise volume (e.g., 5 mL) of each buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 48-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand briefly. Separate the solid phase from the supernatant by centrifugation (e.g., 15 min at 14,000 rpm) or by filtering through a 0.22 µm syringe filter.

-

Trustworthiness: This step is critical. The choice of filter must be validated to ensure the compound does not bind to the filter material, which would artificially lower the measured solubility.

-

-

Sampling and Dilution: Immediately withdraw a precise aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the HPLC assay.

-

Causality: Immediate dilution is crucial to prevent the compound from precipitating out of the saturated solution due to temperature changes.[8]

-

-

pH Measurement: Measure and record the final pH of the remaining supernatant in each vial to confirm it has not drifted significantly during the experiment.[6]

-

Quantification: Analyze the diluted samples using the validated HPLC method described in Section 4.

Hypothetical pH-Solubility Profile Data

The following table represents expected, scientifically plausible results for this experiment.

| pH of Buffer | Final pH of Supernatant | Mean Solubility (mg/mL) | Mean Solubility (mM) | Predominant Species |

| 1.2 (0.1 N HCl) | 1.21 | > 250 | > 851 | BH⁺ (Protonated) |

| 4.5 (Acetate) | 4.53 | > 250 | > 851 | BH⁺ (Protonated) |

| 6.8 (Phosphate) | 6.82 | ~150 | ~511 | BH⁺ (Protonated) |

| 9.0 (Borate) | 8.95 | ~5.5 | ~18.7 | BH⁺ / B (Mixed) |

Note: The solubility is expected to be very high at low pH, where the highly soluble cationic form dominates. As the pH approaches the pKa (~9.55), the concentration of the less soluble free base increases, causing a sharp drop in the overall measured solubility.

Solubility in Organic Solvents

Understanding solubility in common organic solvents is vital for process chemistry, purification, and the preparation of stock solutions for in-vitro screening. The same shake-flask principle applies.

Protocol for Organic Solvent Solubility

The experimental workflow is analogous to the aqueous protocol, with the following modifications:

-

Solvents: Use a range of high-purity solvents relevant to drug development, such as Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM).

-

Temperature: Experiments are typically conducted at ambient temperature (e.g., 25 °C).

-

pH: pH measurement is not applicable.

Hypothetical Organic Solvent Solubility Data

| Solvent | Polarity Index | Mean Solubility (mg/mL) at 25°C | Rationale for Expected Solubility |

| Methanol | 5.1 | ~15-25 | Polar protic solvent, favorable interactions with the hydrochloride salt.[2] |

| Ethanol | 4.3 | ~5-15 | Less polar than methanol, resulting in slightly lower solubility. |

| DMSO | 7.2 | > 100 | Highly polar aprotic solvent, excellent solvating power for many salts. |

| Acetonitrile | 5.8 | ~1-5 | Polar aprotic, but generally a weaker solvent for salts than DMSO or methanol. |

| Dichloromethane | 3.1 | < 0.1 | Low polarity, unable to effectively solvate the ionic salt form. |

| Chloroform | 4.1 | < 1.0 | Slightly more polar than DCM, but still a poor solvent for the salt.[2] |

Analytical Method: Quantification by HPLC-UV

An accurate and validated analytical method is non-negotiable for reliable solubility data.[9] A reverse-phase HPLC method with UV detection is suitable for Bis(4-methoxybenzyl)amine due to its chromophores (the methoxybenzyl groups).

Method Development and Validation Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 4. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Bis(4-methoxybenzyl)amine hydrochloride spectral analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Bis(4-methoxybenzyl)amine Hydrochloride

Introduction: Elucidating the Molecular Architecture

This compound is a secondary amine salt of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of more complex molecules.[1][2] Its structural verification is paramount to ensure purity, and stability, and to validate synthetic pathways. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of its molecular structure.

This guide offers a detailed examination of the spectral data of this compound. It is designed for researchers and drug development professionals, providing not only the spectral data but also the underlying principles and experimental rationale necessary for a comprehensive structural elucidation. We will explore how each analytical technique provides a unique piece of the structural puzzle, culminating in a cohesive and validated molecular identity.

Overall Analytical Workflow

The confirmation of the structure of this compound is achieved through a synergistic analytical workflow. Each technique provides complementary information, and their combined interpretation provides a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural elucidation of Bis(4-methoxybenzyl)amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon framework.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine salts due to its ability to dissolve ionic compounds and its high boiling point. The acidic protons of the ammonium group (NH₂⁺) are often observable in DMSO-d₆, whereas they might undergo rapid exchange and become broadened or disappear in solvents like D₂O.[3] The chemical shifts observed are influenced by the electron-withdrawing effect of the protonated nitrogen and the electronic effects of the methoxy substituents on the aromatic rings.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

Acquire a sufficient number of scans (often several thousand) to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

-

Data Presentation & Interpretation

¹H NMR Spectral Data

The proton NMR spectrum provides a clear signature for the molecule. The presence of the ammonium proton (NH₂⁺) at a downfield chemical shift is characteristic of the hydrochloride salt form.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.40 | Broad Singlet | 2H | NH₂⁺ |

| 7.45 | Doublet | 4H | Aromatic H (ortho to CH₂) |

| 6.98 | Doublet | 4H | Aromatic H (ortho to OCH₃) |

| 4.03 | Singlet | 4H | Benzylic CH₂ |

| 3.77 | Singlet | 6H | Methoxy CH₃ |

| Data acquired in DMSO-d₆ at 300 MHz.[4] |

-

NH₂⁺ Protons (δ 9.40): The significant downfield shift and broadness are characteristic of acidic protons on a positively charged nitrogen atom involved in hydrogen bonding with the solvent and the chloride counter-ion.

-

Aromatic Protons (δ 7.45, 6.98): The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring. The protons at 7.45 ppm are ortho to the electron-withdrawing CH₂-NH₂⁺ group and are thus deshielded, while the protons at 6.98 ppm are ortho to the electron-donating OCH₃ group and are more shielded.

-

Benzylic Protons (δ 4.03): These methylene protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them downfield. Their appearance as a singlet indicates free rotation and chemical equivalence.

-

Methoxy Protons (δ 3.77): The sharp singlet integrating to 6 protons is the unmistakable signature of the two equivalent methoxy groups.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~159.0 | Aromatic C (C-OCH₃) |

| ~131.0 | Aromatic C (ortho to CH₂) |

| ~128.5 | Aromatic C (ipso-CH₂) |

| ~114.5 | Aromatic C (ortho to OCH₃) |

| ~55.5 | Methoxy CH₃ |

| ~49.0 | Benzylic CH₂ |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the presence of the secondary ammonium ion (R₂NH₂⁺), aromatic rings, and ether linkages.

Expertise & Experience: Why IR is Definitive for Amine Salts

The IR spectrum of an amine salt is markedly different from that of its free base.[5] The most telling feature is the appearance of a very broad and strong absorption band in the 3000-2400 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group.[6] This broadness is a direct result of strong hydrogen bonding.[7][8] Furthermore, a characteristic NH₂⁺ bending (deformation) vibration appears in the 1620-1560 cm⁻¹ region, providing secondary confirmation of the salt's formation.[5][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically presented in terms of transmittance or absorbance.

-

Data Presentation & Interpretation

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2400 | Strong, Very Broad | N-H Stretch (from NH₂⁺) |

| ~3030, 2950, 2840 | Medium-Sharp | C-H Stretch (Aromatic & Aliphatic, superimposed) |

| ~1610 | Strong | C=C Aromatic Ring Stretch |

| ~1590 | Medium | NH₂⁺ Asymmetric Bending (Deformation) |

| ~1515 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Asymmetric Stretch (Aryl Ether) |

| ~1030 | Strong | C-O Symmetric Stretch (Aryl Ether) |

| ~820 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

-

N-H⁺ Stretch (~3000-2400 cm⁻¹): This is the hallmark of an amine salt, appearing as a broad, intense "ammonium band". The sharp C-H stretching bands are often seen superimposed on this broad feature.[6]

-

NH₂⁺ Bend (~1590 cm⁻¹): This band confirms the presence of the protonated secondary amine.[9]

-

Aromatic C=C Stretches (~1610, 1515 cm⁻¹): These strong absorptions are characteristic of the benzene rings.

-

C-O Ether Stretches (~1250, 1030 cm⁻¹): The strong band around 1250 cm⁻¹ is the asymmetric C-O stretch of the aryl ether, a highly characteristic absorption.

-

C-H Bending (~820 cm⁻¹): The strong out-of-plane bend confirms the 1,4- (or para-) substitution pattern on the benzene rings.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is the ideal technique for an ionic compound like this compound, as it gently transfers the pre-formed ion from solution into the gas phase.

Expertise & Experience: Predicting Fragmentation

The analysis will be performed in positive ion mode. We expect to observe the molecular ion corresponding to the free base protonated, [M+H]⁺, where M is bis(4-methoxybenzyl)amine. The molecular weight of the free base (C₁₆H₁₉NO₂) is 257.33 g/mol .[10][11] Therefore, the primary ion observed should have an m/z of approximately 258.15.

The fragmentation of protonated benzylamines is well-studied.[12][13] The most common fragmentation pathway is the cleavage of the C-N bond (alpha-cleavage) to generate a stable benzylic carbocation. For this molecule, we anticipate the highly stable 4-methoxybenzyl cation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile/water (50:50). A small amount of formic acid may be added to ensure protonation, though it is often unnecessary for a pre-formed salt.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole, ion trap, or TOF instrument).

-

Acquisition:

-

Operate in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion (m/z 258) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Data Presentation & Interpretation

Predicted ESI-MS Spectral Data

| m/z (Mass-to-Charge Ratio) | Proposed Identity |

| 258.15 | [M+H]⁺: Protonated Molecular Ion |

| 136.08 | [M+H - C₈H₉O]⁺: Iminium ion after loss of a neutral 4-methoxy toluene |

| 121.05 | [C₈H₉O]⁺: 4-methoxybenzyl (tropylium) cation |

Proposed Fragmentation Pathway

The primary fragmentation event upon CID is the cleavage of a benzylic C-N bond. This can proceed via two main pathways, with the formation of the 4-methoxybenzyl cation being particularly favorable due to its resonance stabilization.

Sources

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Constants of Bis(4-methoxybenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Bis(4-methoxybenzyl)amine hydrochloride, a key building block in organic synthesis, is no exception. This technical guide provides a detailed exploration of the core physical constants of this compound, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind their significance. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that the information presented herein is not only accurate but also actionable in a laboratory setting. This document is structured to provide a holistic view, from fundamental properties to advanced characterization, empowering researchers to utilize this compound with confidence and precision.

Molecular Identity and Structure

This compound is the hydrochloride salt of the secondary amine Bis(4-methoxybenzyl)amine. The presence of the methoxy groups on the benzyl rings and the protonated amine functionality significantly influences its physical and chemical behavior.

-

Chemical Name: this compound

-

Synonyms: N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride

-

Molecular Formula: C₁₆H₂₀ClNO₂[2]

-

Molecular Weight: 293.79 g/mol [2]

The molecular structure, depicted below, consists of a central secondary amine linked to two 4-methoxybenzyl groups. The hydrochloride salt form enhances its stability and modifies its solubility characteristics compared to the free base.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Bis(4-methoxybenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of Bis(4-methoxybenzyl)amine hydrochloride, a molecule of significant interest in contemporary pharmaceutical synthesis. While primarily recognized as a versatile chemical intermediate, this document explores its potential mechanisms of action by examining the biological activities of the downstream products it is used to synthesize and the broader class of structurally related compounds. This analysis is intended to provide researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: The Chemical Identity and Synthetic Importance of this compound

Bis(4-methoxybenzyl)amine, also known as N,N-di(4-methoxybenzyl)amine, is an aromatic amine with the chemical formula C16H19NO2.[1] Its hydrochloride salt is the form commonly used in laboratory settings. The molecule's structure, characterized by two 4-methoxybenzyl groups attached to a central nitrogen atom, makes it a valuable building block in organic synthesis.

It is primarily utilized as a pharmaceutical intermediate in the creation of more complex therapeutic agents. The synthesis of Bis(4-methoxybenzyl)amine itself is typically achieved through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[2] Its significance in drug discovery is underscored by its application in the synthesis of compounds targeting a range of diseases, from viral infections to cancer.[3]

Table 1: Physicochemical Properties of Bis(4-methoxybenzyl)amine

| Property | Value | Source |

| Molecular Formula | C16H19NO2 | [1][4] |

| Molecular Weight | 257.33 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | |

| CAS Number | 17061-62-0 | [1] |

Inferred Mechanisms of Action: A Focus on Downstream Applications and Structural Analogs

Direct research into the specific mechanism of action of this compound as a standalone therapeutic agent is not extensively documented in publicly available literature. However, a robust understanding of its potential biological activities can be inferred from the well-characterized molecules it is used to synthesize and the activities of structurally similar compounds.

Role as a Precursor to Farnesyltransferase Inhibitors

A significant application of Bis(4-methoxybenzyl)amine is in the synthesis of pentanedioc acid derivatives which act as farnesyltransferase inhibitors.[3] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, a key component in cellular signaling pathways that regulate cell growth and proliferation. The aberrant activity of Ras is a hallmark of many cancers.

Inferred Mechanism: By serving as a structural scaffold for farnesyltransferase inhibitors, Bis(4-methoxybenzyl)amine contributes to the development of molecules that likely compete with the farnesyl pyrophosphate substrate of the enzyme. This competitive inhibition prevents the farnesylation of Ras, disrupting its localization to the cell membrane and thereby attenuating downstream oncogenic signaling.

Caption: Potential mechanism of P-glycoprotein modulation by a Bis(4-methoxybenzyl)amine analog.

Antimicrobial Activity and DNA Interaction